molecular formula C14H8BrI B3286907 Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- CAS No. 832744-33-9

Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-

Cat. No.: B3286907
CAS No.: 832744-33-9
M. Wt: 383.02 g/mol
InChI Key: TYJIMDLBJUEADV-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- is an organic compound with the molecular formula C14H8BrI. It is a derivative of benzene, where a bromine atom and an ethynyl group substituted with an iodophenyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or triethylamine.

    Solvents: Tetrahydrofuran, dimethylformamide.

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce carbonyl-containing compounds.

Scientific Research Applications

Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- in chemical reactions involves the activation of the bromine and iodine atoms, which can undergo oxidative addition with transition metal catalysts. This activation facilitates the formation of new carbon-carbon bonds through coupling reactions. The ethynyl group also plays a crucial role in these reactions, providing a site for further functionalization .

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-bromo-4-iodo-: Similar structure but lacks the ethynyl group.

    Benzene, 1-chloro-4-iodo-: Similar structure with a chlorine atom instead of bromine.

    Benzene, 1-bromo-4-[(4-bromophenyl)ethynyl]-: Similar structure with bromine atoms instead of iodine.

Uniqueness

Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The ethynyl group also adds to its versatility in synthetic applications, allowing for the formation of various complex molecules through coupling reactions .

Properties

IUPAC Name

1-bromo-4-[2-(4-iodophenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrI/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJIMDLBJUEADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40835116
Record name 1-Bromo-4-[(4-iodophenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40835116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832744-33-9
Record name 1-Bromo-4-[(4-iodophenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40835116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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